
4-Chloro-3-ethoxybenzaldehyde
概要
説明
4-Chloro-3-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-ethoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a formyl group .Physical And Chemical Properties Analysis
4-Chloro-3-ethoxybenzaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 .科学的研究の応用
Vibrational Dynamics Studies
Research on the vibrational dynamics of 4-ethoxybenzaldehyde, closely related to 4-Chloro-3-ethoxybenzaldehyde, has been conducted using INS spectroscopy and periodic DFT calculations. This study provides insights into the vibrational modes and torsional potential barriers of the compound, contributing to a deeper understanding of its chemical behavior (Ribeiro-Claro et al., 2021).
Chromatographic Analysis
A study on the separation of chlorinated 4-hydroxybenzaldehydes, including compounds similar to 4-Chloro-3-ethoxybenzaldehyde, utilized capillary columns coated with a non-polar SE-30 stationary phase. This research has implications for analytical chemistry, particularly in the separation and identification of chlorinated benzaldehydes (Korhonen & Knuutinen, 1984).
Photodegradation Studies
The photodegradation of 2-ethylhexyl 4-methoxycinnamate, a compound related to 4-Chloro-3-ethoxybenzaldehyde, was studied in the presence of reactive oxygen and chlorine species. This research provides insights into the degradation pathways of related compounds in environmental contexts (Gackowska et al., 2014).
Hydrogen Bond Studies
An investigation into the occurrence of C−H···O intermolecular hydrogen bonds in liquid 4-ethoxybenzaldehyde through Raman, FTIR, and NMR spectroscopies, alongside ab initio calculations, contributes to the understanding of hydrogen bonding in similar compounds (Marques, Costa, & Ribeiro-Claro, 2001).
Crystal Structure Analysis
The study of the crystal structure of compounds like 4-ethoxybenzaldehyde enhances the understanding of molecular geometry and intermolecular interactions, which is crucial for material science and pharmaceutical research (Shi, Li, & Liu, 2008).
Thermophysical Properties
Research on the thermophysical properties of solid aldehydes, including compounds similar to 4-Chloro-3-ethoxybenzaldehyde, provides valuable data on melting temperatures, enthalpies, entropies of fusion, and heat capacities. This information is vital for applications in material science and chemical engineering (Temprado, Roux, & Chickos, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIRGVINPDUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


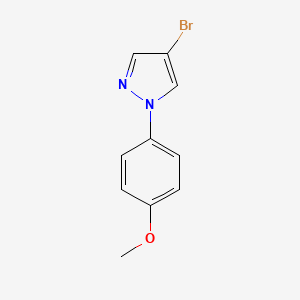
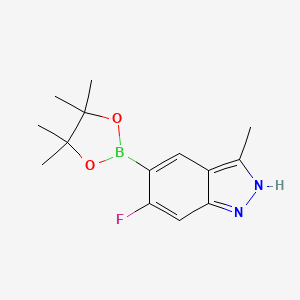


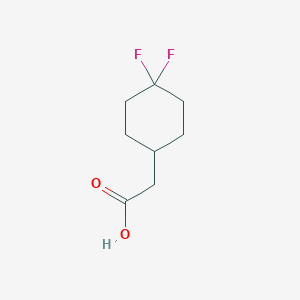

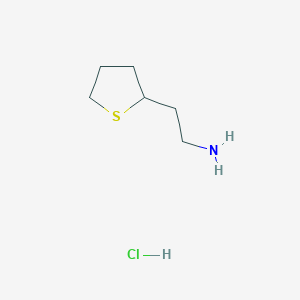

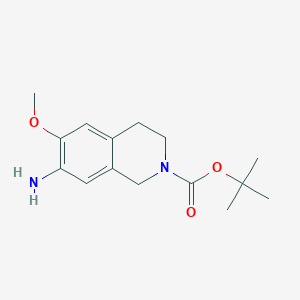
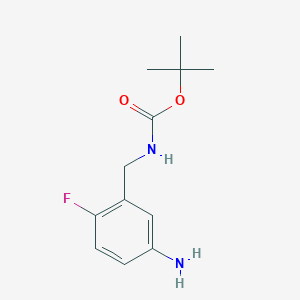
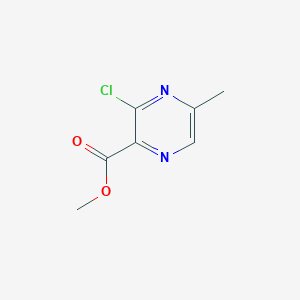
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)